molecular formula C19H24N2O4S2 B2726441 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034342-85-1

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2726441
CAS No.: 2034342-85-1
M. Wt: 408.53
InChI Key: SGFDBAHGHIATKY-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the thiomorpholine ring is often prepared via the reaction of ethylene sulfide with amines. The final step involves the coupling of these intermediates with a phenylsulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the thiomorpholine ring.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with amino acid side chains. The phenylsulfonyl group can enhance the compound’s binding affinity through electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide
  • N-(2-(furan-3-yl)-2-piperidinoethyl)-3-(phenylsulfonyl)propanamide
  • N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(benzylsulfonyl)propanamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(phenylsulfonyl)propanamide is unique due to the presence of both a furan ring and a thiomorpholine ring, which confer distinct chemical reactivity and biological activity. The phenylsulfonyl group further enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-19(7-13-27(23,24)17-4-2-1-3-5-17)20-14-18(16-6-10-25-15-16)21-8-11-26-12-9-21/h1-6,10,15,18H,7-9,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDBAHGHIATKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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